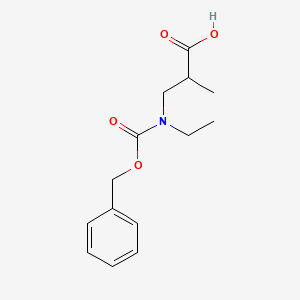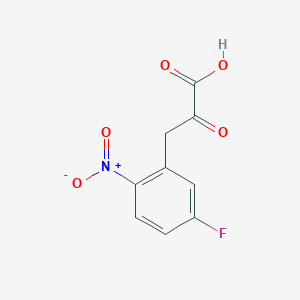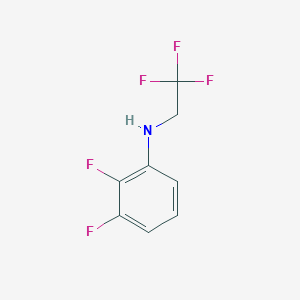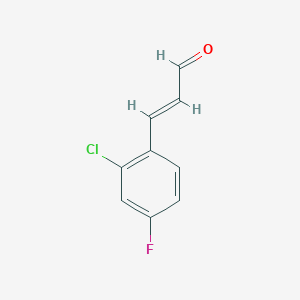
3-(2-Chloro-4-fluorophenyl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-fluorocinnamaldehyde is an organic compound with the molecular formula C9H6ClFO It is a derivative of cinnamaldehyde, where the aromatic ring is substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluorocinnamaldehyde can be achieved through several methods. One common approach involves the use of 2-chloro-4-fluorotoluene as a starting material. The process typically includes the following steps:
Nitration: 2-chloro-4-fluorotoluene is nitrated to form 2-chloro-4-fluoronitrotoluene.
Reduction: The nitro group is reduced to an amine group, resulting in 2-chloro-4-fluoroaniline.
Formylation: The amine group is then converted to an aldehyde group through formylation, yielding 2-chloro-4-fluorocinnamaldehyde.
Industrial Production Methods
Industrial production of 2-chloro-4-fluorocinnamaldehyde may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-fluorocinnamaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: 2-chloro-4-fluorocinnamic acid.
Reduction: 2-chloro-4-fluorocinnamyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-4-fluorocinnamaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-fluorocinnamaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and specificity towards certain biological targets.
Comparación Con Compuestos Similares
2-Chloro-4-fluorocinnamaldehyde can be compared with other cinnamaldehyde derivatives such as:
4-Chlorocinnamaldehyde: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
4-Fluorocinnamaldehyde: Similar structure but lacks the chlorine atom, which may influence its chemical properties and applications.
2-Chloro-4-nitrocinnamaldehyde:
These comparisons highlight the unique combination of chlorine and fluorine in 2-chloro-4-fluorocinnamaldehyde, which contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H6ClFO |
|---|---|
Peso molecular |
184.59 g/mol |
Nombre IUPAC |
(E)-3-(2-chloro-4-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6ClFO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h1-6H/b2-1+ |
Clave InChI |
QFOGQBURVXYBSQ-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=C(C=C1F)Cl)/C=C/C=O |
SMILES canónico |
C1=CC(=C(C=C1F)Cl)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


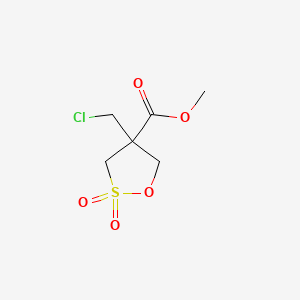
![2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylicaciddihydrochloride](/img/structure/B13580070.png)
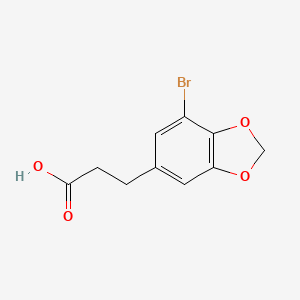
![rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide](/img/structure/B13580086.png)
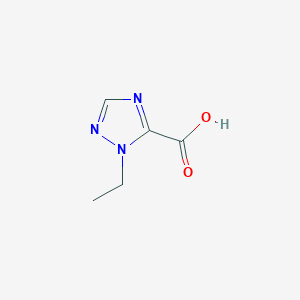
![4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide](/img/structure/B13580096.png)
![(5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13580109.png)
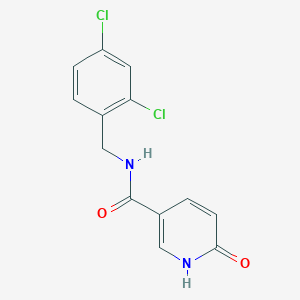

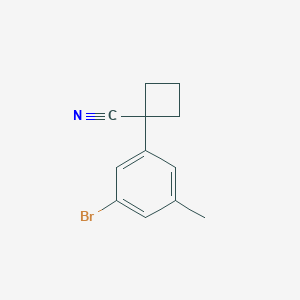
![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)
